molecular formula C15H21NO7 B109162 Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate CAS No. 4704-15-8

Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate

Cat. No.: B109162
CAS No.: 4704-15-8
M. Wt: 327.33 g/mol
InChI Key: MXCBPGJIPRBQAE-KSTCHIGDSA-N
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Description

Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO7 and its molecular weight is 327.33 g/mol. The purity is usually 95%.
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Biological Activity

Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate, also known by its CAS number 13343-62-9, is a complex organic compound with notable biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₁N₁O₆. The compound features several functional groups that contribute to its biological activity:

  • Hydroxyl groups : Contribute to hydrogen bonding and solubility.
  • Methoxy group : Enhances lipophilicity and may influence membrane permeability.
  • Carbamate moiety : Known for its role in enzyme inhibition and as a pharmacophore in medicinal chemistry.

Antioxidant Properties

Research indicates that compounds similar to Benzyl N-carbamate exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. The presence of hydroxyl groups in the structure likely enhances this activity by scavenging free radicals and reducing oxidative damage.

Enzyme Inhibition

Benzyl N-carbamate has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit glycosidases and other carbohydrate-active enzymes. This inhibition can be beneficial in managing conditions like diabetes by delaying carbohydrate digestion and absorption.

Anti-inflammatory Effects

Studies have suggested that benzyl carbamates can exhibit anti-inflammatory properties. This effect may be mediated through the modulation of pro-inflammatory cytokines and pathways involved in inflammation. Such properties make it a candidate for further investigation in inflammatory diseases.

Case Studies and Research Findings

Data Summary Table

PropertyValue
Molecular FormulaC₁₅H₂₁N₁O₆
Molecular Weight311.33 g/mol
SolubilityVery soluble (22.8 mg/ml)
Bioavailability Score0.55
Log P (octanol-water)1.86
H-bond Donors4
H-bond Acceptors6

Properties

IUPAC Name

benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO7/c1-21-14-11(13(19)12(18)10(7-17)23-14)16-15(20)22-8-9-5-3-2-4-6-9/h2-6,10-14,17-19H,7-8H2,1H3,(H,16,20)/t10-,11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCBPGJIPRBQAE-KSTCHIGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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